molecular formula C16H17N3OS2 B5711757 3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole

3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole

Cat. No. B5711757
M. Wt: 331.5 g/mol
InChI Key: PSGCKQFZVYVZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways involved in the disease pathogenesis. For example, it has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to regulate glucose metabolism by increasing insulin sensitivity and glucose uptake. Additionally, it has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to elucidate its exact mechanism of action to optimize its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form 4-methoxybenzylthiosemicarbazide. This compound is then reacted with 2-thienylacetic acid to form the final product, this compound.

Scientific Research Applications

3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been reported to possess anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-diabetic activity by regulating glucose metabolism. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-19-15(10-14-4-3-9-21-14)17-18-16(19)22-11-12-5-7-13(20-2)8-6-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCKQFZVYVZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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